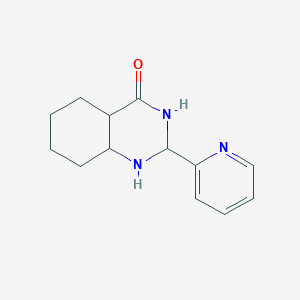
N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine: is a chemical compound with a unique structure that includes a trifluoromethyl group and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine typically involves the reaction of N-methyl-4-(trifluoromethyl)aniline with appropriate reagents under controlled conditions. One common method includes the use of trifluoromethyl ketones as intermediates, which are then subjected to further reactions to form the desired diazinane structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reduction reactions may involve the use of reducing agents to remove oxygen atoms or add hydrogen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-one, while reduction could produce N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-amine .
Scientific Research Applications
Chemistry: In chemistry, N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating fluorinated compounds with specific properties .
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine involves its interaction with specific molecular targets. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
- N-methyl-4-(trifluoromethyl)aniline
- 4-(trifluoromethyl)-N-methylaniline
- 4-(trifluoromethyl)-2-anilinoquinoline
Uniqueness: N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine stands out due to its diazinane ring structure, which imparts unique chemical and physical properties. This makes it distinct from other similar compounds that may lack this ring structure .
Properties
Molecular Formula |
C6H10F3N3 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine |
InChI |
InChI=1S/C6H10F3N3/c1-10-5-11-3-2-4(12-5)6(7,8)9/h4H,2-3H2,1H3,(H2,10,11,12) |
InChI Key |
SUFMGPWHWJOBRD-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1NCCC(N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(SP-4-3)-[1,1-Cyclobutanedi(carboxylato-|EO)(2-)][(1R,2R)-2-pyrrolidinemethanamine-|EN1,|EN2]platinum](/img/structure/B12344031.png)


![5-Bromo-6-fluoro-2-methylbenzo[D]oxazole](/img/structure/B12344050.png)
![2-methylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12344064.png)



![N-(4-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B12344103.png)
![2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride](/img/structure/B12344116.png)

![[(2R,3S,4R,5R)-2-azido-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12344126.png)
![5,7a-Dihydropyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B12344128.png)

